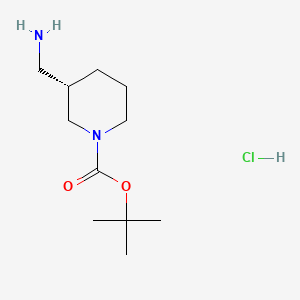

(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H22N2O2 . It is a product of Thermo Scientific Chemicals and was originally part of the Acros Organics product portfolio .

Molecular Structure Analysis

The InChI Key for this compound is WPWXYQIMXTUMJB-UHFFFAOYNA-N . The SMILES representation is CC©©OC(=O)N1CCCC(CN)C1 .

Physical And Chemical Properties Analysis

This compound appears as a clear colorless liquid . It has a specific optical rotation of -10° to -20° (20°C, 589 nm) (c=1, methanol) .

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Molecules

Piperidine derivatives are pivotal in the synthesis of bioactive molecules due to their presence in many pharmaceuticals. The compound can serve as a building block for creating a variety of bioactive entities, particularly in the development of new drugs with piperidine moieties. This is because the piperidine ring is a common element in medicinal chemistry, contributing to the pharmacokinetic properties of drugs .

Chiral Optimization in Drug Development

The chiral nature of (S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride allows for its use in chiral optimization processes. This is crucial in drug development, as the chirality of a drug can significantly affect its efficacy and safety profile. The compound can be used to optimize the stereochemistry of pharmacologically active compounds .

Catalysis in Multicomponent Reactions

This compound can act as a catalyst or a substrate in multicomponent reactions (MCRs), which are highly valued in organic chemistry for their efficiency in synthesizing complex molecules from simple reactants. MCRs involving piperidine derivatives can lead to the creation of highly functionalized scaffolds that are useful in various chemical syntheses .

Pharmaceutical Applications

As a piperidine derivative, this compound has potential applications in the pharmaceutical industry. It can be used in the synthesis of various classes of drugs, including analgesics, antipsychotics, and antihistamines, where the piperidine ring is a common structural feature .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are often used as starting components for chiral optimization . The piperidine ring is essential for this process .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Piperidine derivatives are known to be present in many pharmaceuticals and natural products, serving as key precursors or intermediates for the synthesis of multi-substituted piperidines and medicinally relevant compounds .

Action Environment

The synthesis of piperidine derivatives often involves various catalysts and can be influenced by factors such as temperature and the presence of other compounds .

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13;/h9H,4-8,12H2,1-3H3;1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNNXYMAMJEVAA-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662563 |

Source

|

| Record name | tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride | |

CAS RN |

1217702-57-2 |

Source

|

| Record name | tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B597784.png)

![3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one](/img/structure/B597794.png)

![(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B597807.png)